molecular formula C18H18N4O4 B6581912 3-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-2-methoxypyridine CAS No. 1209956-80-8

3-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-2-methoxypyridine

Cat. No.: B6581912
CAS No.: 1209956-80-8
M. Wt: 354.4 g/mol
InChI Key: IYPKZRNEKSGQFU-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted with a furan-2-yl group at position 5 and a piperidine ring at position 2. The piperidine is further functionalized with a 2-methoxypyridine carbonyl group. The furan moiety may enhance lipophilicity and π-π stacking interactions, while the methoxypyridine could influence solubility and binding affinity.

Properties

IUPAC Name

[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c1-24-16-13(4-2-8-19-16)18(23)22-9-6-12(7-10-22)15-20-21-17(26-15)14-5-3-11-25-14/h2-5,8,11-12H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPKZRNEKSGQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions The synthesis of 3-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-2-methoxypyridine typically involves the coupling of its constituent rings through well-established organic reactions. For instance, a possible route involves the following steps:

  • Synthesis of 5-(furan-2-yl)-1,3,4-oxadiazole from furan-2-carboxylic acid via cyclization reactions.

  • Preparation of the piperidine-1-carbonyl intermediate through acylation reactions.

  • Coupling of the oxadiazole and piperidine intermediates.

  • Final condensation with 2-methoxypyridine.

Industrial Production Methods While the laboratory synthesis involves precise and controlled conditions, industrial production often scales up these processes, focusing on optimizing yields and reducing costs. Techniques like flow chemistry, which allows continuous synthesis under controlled conditions, can be applied to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The furan and piperidine rings can undergo oxidation reactions, leading to various oxidized derivatives.

  • Reduction: The oxadiazole ring can participate in reduction reactions, potentially forming new ring systems.

  • Substitution: The methoxypyridine group is prone to nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate or hydrogen peroxide can oxidize the furan ring.

  • Reducing Agents: Sodium borohydride or lithium aluminum hydride for reducing the oxadiazole ring.

  • Nucleophiles: Methanol or ammonia for substitution reactions on the methoxypyridine group.

Major Products Formed Reactions of this compound can yield various oxidized, reduced, or substituted derivatives, each with unique properties that can be exploited in further research.

Scientific Research Applications

Pharmaceutical Development

This compound is being investigated for its potential as a drug candidate. Its structure suggests possible anti-inflammatory and antimicrobial properties, making it valuable in developing new medications.

Case Studies

  • Antimicrobial Activity : Research has shown that derivatives of oxadiazole compounds exhibit significant antimicrobial effects against various pathogens, which could be attributed to the furan moiety enhancing bioactivity .
  • Anti-inflammatory Properties : Studies indicate that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Agricultural Chemistry

In agricultural chemistry, this compound is explored for its potential use as an agrochemical , particularly as a herbicide or pesticide. Its effectiveness in improving crop yields while minimizing environmental impact is of particular interest.

Research Insights

  • Herbicidal Activity : Compounds containing the oxadiazole ring have been shown to possess herbicidal properties, aiding in the control of weed species that threaten crop production .
  • Pesticide Formulations : The unique structure allows for the development of formulations that can target specific pests without harming beneficial insects, aligning with sustainable agricultural practices .

Material Science

The compound's unique chemical structure makes it a candidate for creating advanced materials. It is being studied for its potential applications in polymers and coatings that require enhanced thermal stability and chemical resistance.

Application Examples

  • Polymer Development : Research indicates that incorporating oxadiazole derivatives into polymer matrices can improve thermal properties and mechanical strength .
  • Coatings : The compound may be utilized in protective coatings that require durability and resistance to harsh environmental conditions .

Biochemical Research

In biochemical research, this compound is being examined for its interactions with biological systems. Understanding these interactions could lead to breakthroughs in disease mechanisms and the development of novel therapeutic strategies.

Key Findings

  • Biological Activity : Preliminary studies suggest that this compound may interact with specific biological targets, influencing pathways involved in disease progression .
  • Drug Design : The unique structural features provide a basis for designing new drugs targeting specific receptors or enzymes involved in disease processes .

Summary Table of Applications

Application AreaPotential BenefitsResearch Insights
PharmaceuticalAnti-inflammatory, antimicrobial propertiesSignificant activity against pathogens
Agricultural ChemistryHerbicide/pesticide formulationEffective control of weeds and pests
Material ScienceEnhanced thermal stability and durabilityImproved mechanical properties in polymers
Biochemical ResearchTargeting disease mechanismsInteractions with biological targets

Mechanism of Action

The Mechanism by Which the Compound Exerts Its Effects The biological effects of 3-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-2-methoxypyridine are based on its ability to interact with biomolecules through its various functional groups, leading to oxidative stress or other biochemical pathways.

Molecular Targets and Pathways Involved Potential targets include enzymes involved in oxidative processes or bacterial cell walls, where the compound can exert its effects through inhibition or interaction with critical biomolecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Key 1,3,4-Oxadiazole Derivatives

Compound Name/ID Core Structure Key Substituents Biological Target/Activity
Target Compound 1,3,4-Oxadiazole 5-(Furan-2-yl), 2-(piperidine-1-carbonyl-2-methoxypyridine) Hypothesized antifungal/antimicrobial
LMM11 1,3,4-Oxadiazole 5-(Furan-2-yl), 4-cyclohexyl(ethyl)sulfamoyl benzamide Antifungal (C. albicans)
3-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine 1,3,4-Oxadiazole 5-(4-Methoxyphenyl), 3-pyridine G-protein coupled receptor interactions
4-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine 1,3,4-Oxadiazole 5-(Isopropyl), 4-piperidine Not specified (structural analogue)
  • Furan vs. Aromatic Substitutents : The target compound’s furan-2-yl group (shared with LMM11 ) may confer improved membrane permeability compared to phenyl or methoxyphenyl groups in analogues like . Furan’s smaller size and electron-rich nature could enhance target binding in hydrophobic pockets.
  • Piperidine vs.

Antifungal Activity :

  • LMM11 demonstrated efficacy against C. albicans via thioredoxin reductase inhibition (MIC: 4–8 µg/mL) . The target compound’s piperidine-methoxypyridine moiety may enhance intracellular uptake, though direct antifungal data are unavailable.
  • Antimicrobial Potential: Compounds in with indole-oxadiazole hybrids showed moderate activity against bacterial strains (e.g., S. aureus). indole) may shift selectivity .

Therapeutic Versatility :

  • Oxadiazoles in exhibited anthelmintic activity, while ’s nitro-dibenzofuran derivative highlights structural adaptability for diverse targets. The target compound’s design may prioritize antifungal applications over antiparasitic roles due to its furan-piperidine scaffold .
Physicochemical and Pharmacokinetic Properties

Table 2: Inferred Properties Based on Structural Analogues

Property Target Compound LMM11 3-[5-(4-Methoxyphenyl)-Oxadiazole]
LogP (Lipophilicity) Moderate (furan + methoxy) High (benzamide) Moderate (methoxyphenyl)
Solubility Improved (piperidine basic N) Low (DMSO required) Moderate (pyridine polar group)
Metabolic Stability Likely stable (no nitro) Stable Variable (depends on substitution)
  • Metabolic Stability : The absence of reactive groups (e.g., nitro in ) in the target compound suggests lower toxicity and better metabolic stability compared to nitrated analogues .
  • Synthetic Accessibility : The furan and piperidine groups are commercially accessible, unlike the dibenzofuran in , which requires complex synthesis .

Biological Activity

The compound 3-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-2-methoxypyridine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C17H16N4O3C_{17}H_{16}N_{4}O_{3} with a molecular weight of 328.33 g/mol. The structure comprises a piperidine ring, an oxadiazole moiety, and a methoxypyridine component, which contribute to its diverse biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of piperidine, including those similar to the compound , exhibit significant anticancer properties. For instance, a study reported that certain piperidine derivatives showed enhanced cytotoxicity against hypopharyngeal tumor cell lines compared to standard chemotherapeutic agents like bleomycin . This suggests that the structural features of piperidine derivatives may enhance their interaction with cancer cell targets.

Antimicrobial Properties

Compounds containing furan and oxadiazole rings are known for their antimicrobial properties. Research has shown that these compounds can inhibit the growth of various bacterial strains. For example, derivatives with similar furan and oxadiazole structures demonstrated effective inhibition against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 2 μg/mL . This provides a promising avenue for developing new antibiotics.

The proposed mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. For instance, compounds with oxadiazole rings may inhibit glycoside hydrolases, which are critical in carbohydrate metabolism and have implications in diabetes treatment . Furthermore, the presence of the furan moiety enhances the compound's reactivity and ability to form stable interactions with biological macromolecules.

Data Tables

Biological Activity IC50 / MIC Values Reference
Anticancer (FaDu cells)IC50 = 1.55 μM
Antimicrobial (M. tuberculosis)MIC = 2 μg/mL
Glycoside Hydrolase InhibitionIC50 = 0.07 μM

Case Studies

  • Anticancer Efficacy : A study evaluated a series of piperidine derivatives for their anticancer activity. The results indicated that specific modifications in the piperidine structure significantly enhanced cytotoxicity against various cancer cell lines, suggesting that the compound could be further optimized for therapeutic use .
  • Antimicrobial Screening : In another study focused on antimicrobial properties, compounds similar to this compound were tested against resistant strains of bacteria. The findings revealed promising results, indicating that these compounds could serve as lead candidates for antibiotic development .

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